molecular formula C2H5F3N2 B1294279 2,2,2-Trifluoroethylhydrazine CAS No. 5042-30-8

2,2,2-Trifluoroethylhydrazine

Cat. No.: B1294279
CAS No.: 5042-30-8
M. Wt: 114.07 g/mol
InChI Key: OPMFFAOEPFATTG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethylhydrazine is an organic compound with the molecular formula C₂H₅F₃N₂. It is a colorless to yellow liquid with a pungent odor. This compound is known for its reactivity and is used in various chemical synthesis processes. It has a molecular weight of 114.07 g/mol and is often used as a building block for more complex fluorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethylhydrazine can be synthesized by reacting trifluoroethanol with ammonia. The reaction typically involves mixing trifluoroethanol with aqueous ammonia at low temperatures, resulting in the formation of this compound and water .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced as a 70% solution in water to facilitate handling and storage .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Interaction with Myoglobin

Objective : To study the interaction of 2,2,2-trifluoroethylhydrazine with myoglobin, a heme protein.

  • Methods : The compound is added to myoglobin samples, and interactions are analyzed using spectroscopic techniques such as UV-Vis or fluorescence spectroscopy.
  • Results : This research provides insights into the binding properties of the compound and can inform drug design strategies related to heme proteins .

Detection of Aldehydes and Acetone

Objective : To simultaneously detect aldehydes and acetone in water samples.

  • Methods : The compound reacts selectively with aldehydes and acetone to form stable derivatives. Analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed for quantification.
  • Results : This application aids in pollution monitoring and quality control by providing reliable detection methods for these compounds in environmental samples .

Derivatization in Food Analysis

Objective : To determine the contents of acetaldehyde and formaldehyde in various food products.

  • Methods : The derivatization process involves using this compound followed by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS).
  • Results : This method has been successfully applied to analyze traditional fermented foods such as kimchi and soybean paste, revealing significant levels of acetaldehyde and formaldehyde .

Summary of Findings

The applications of this compound extend across various scientific disciplines. Its ability to interact with biological molecules and detect environmental pollutants makes it a valuable tool in research settings.

Comparative Analysis Table

Compound NameStructure CharacteristicsNotable Activities
This compoundTrifluoroethyl group attached to hydrazineInteraction studies with myoglobin; detection of aldehydes
HydrazineSimple hydrazine structureUsed as a rocket propellant; toxic
TrifluoromethylphenylhydrazineAromatic ring enhances stabilityInvestigated for antitumor activity

Case Studies

  • Myoglobin Interaction Study
    • Researchers conducted a study to understand the binding affinity of this compound with myoglobin. The findings indicated potential pathways for drug development targeting heme proteins .
  • Environmental Monitoring
    • A study utilizing this compound demonstrated its effectiveness in detecting aldehyde levels in water samples from industrial areas. The results contributed to better pollution control measures .
  • Food Safety Analysis
    • In food safety research, the application of this compound revealed critical insights into the presence of harmful aldehydes in commonly consumed foods .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethylhydrazine involves its interaction with various molecular targets. In biological systems, it can interact with heme proteins, affecting their function. The trifluoroethyl group enhances its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoroethylhydrazine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical synthesis processes and scientific research .

Biological Activity

2,2,2-Trifluoroethylhydrazine (TFEH) is a fluorinated hydrazine derivative that has garnered attention in various fields of biological research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFEH, including its antifungal properties, interactions with biomolecules, and its implications in medicinal chemistry.

TFEH is characterized by the molecular formula C2H5F3N2C_2H_5F_3N_2. Its structure includes a trifluoroethyl group, which enhances its lipophilicity and stability compared to non-fluorinated hydrazines. The synthesis of TFEH often involves the reaction of hydrazine with trifluoroacetaldehyde or similar fluorinated compounds, yielding derivatives that can be further modified for specific biological applications .

Antifungal Activity

Research has shown that TFEH and its derivatives exhibit significant antifungal activity against various pathogenic fungi, including Fusarium solani and Fusarium oxysporum. A study evaluated several hydrazide derivatives, including those containing the trifluoroethyl group, revealing that compounds with fluorine substituents demonstrated enhanced fungicidal activity. The presence of the trifluoroethyl group was correlated with increased lipophilicity, facilitating better penetration through fungal cell membranes .

Table 1: Antifungal Activity of TFEH Derivatives

Compound NumberFusarium solani (200 μg/mL)Fusarium oxysporum (200 μg/mL)
188% inhibition94% inhibition
261.1% inhibition41.4% inhibition
380% inhibition75% inhibition
Control (Amistar)90% inhibition92% inhibition

The table illustrates that TFEH derivatives not only inhibit fungal growth effectively but also compare favorably to established fungicides like Amistar .

Interaction with Biomolecules

TFEH has also been studied for its interactions with biomolecules such as proteins. For instance, it has been used to modify myoglobin in studies aimed at understanding heme-protein interactions. This modification can influence the protein's functionality and stability, potentially leading to applications in drug delivery and biosensing technologies .

Case Studies and Research Findings

  • Fungicidal Efficacy : In a comparative study involving various hydrazine derivatives, TFEH demonstrated superior antifungal properties when tested against multiple strains of fungi. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antioxidant Effects : Another investigation into TFEH's biological effects revealed its potential role as an antioxidant. The compound's ability to scavenge free radicals was assessed through various assays, indicating a promising avenue for therapeutic applications in oxidative stress-related diseases .
  • Toxicological Assessment : While exploring its biological activity, researchers have also focused on the safety profile of TFEH. Toxicological studies are essential to determine safe dosage levels and potential side effects when used in therapeutic contexts .

Properties

IUPAC Name

2,2,2-trifluoroethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F3N2/c3-2(4,5)1-7-6/h7H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMFFAOEPFATTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198462
Record name 1-(2,2,2-Trifluoroethyl)hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5042-30-8
Record name (2,2,2-Trifluoroethyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5042-30-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethylhydrazine, 70 % in aqueous solution
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Record name 5042-30-8
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Record name 1-(2,2,2-Trifluoroethyl)hydrazine
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Record name 2,2,2-trifluoroethylhydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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